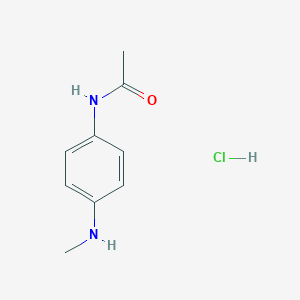

N-(4-(Methylamino)phenyl)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-[4-(methylamino)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-5-3-8(10-2)4-6-9;/h3-6,10H,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMZUQZQVNRBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylamino)phenyl)acetamide hydrochloride typically involves the reaction of 4-nitroacetanilide with methylamine. The process includes the reduction of the nitro group to an amino group, followed by the methylation of the amino group. The final product is then converted to its hydrochloride salt form. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylamino)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound back to its amine form.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

N-(4-(Methylamino)phenyl)acetamide hydrochloride can be synthesized through various organic reactions. A common synthetic pathway involves:

- Starting Materials : Aniline derivatives and acetic anhydride.

- Reaction Conditions : The reaction typically requires controlled temperature and pH to ensure high yields and purity.

- Final Product : The product can be purified through recrystallization or chromatography.

This compound serves as a versatile intermediate for synthesizing other pharmaceutical agents, particularly those targeting the central nervous system.

Neuropharmacology

This compound has shown potential as a neuropharmacological agent. Its structure suggests interactions with neurotransmitter systems, particularly:

- Serotonin Receptors : Preliminary studies indicate binding affinity to serotonin receptors, which are crucial in mood regulation and anxiety disorders.

- Dopamine Receptors : The compound may influence dopaminergic pathways, making it a candidate for research into treatments for conditions such as depression and schizophrenia.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. Studies have shown:

- Inhibition of Bacterial Growth : Compounds in this class have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Studies

A study published in a peer-reviewed journal evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. Key findings included:

- Behavioral Tests : Animals treated with the compound showed reduced anxiety levels in elevated plus-maze tests.

- Biochemical Analysis : Increased serotonin levels were observed in the brain, supporting the hypothesis of its serotonergic activity.

Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers synthesized various derivatives of this compound and tested their efficacy against clinical isolates. Results indicated:

- Minimum Inhibitory Concentration (MIC) : Several derivatives achieved MIC values below 50 µg/mL against resistant strains.

- Synergistic Effects : Combinations with traditional antibiotics showed enhanced efficacy, suggesting potential for developing new treatment regimens.

Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Aniline + Acetic Anhydride | Controlled temperature | N-(4-methylaminophenyl)acetamide |

| 2 | N-(4-methylaminophenyl)acetamide + HCl | Reflux | This compound |

| Activity Type | Target Pathway | Observations |

|---|---|---|

| Neuropharmacology | Serotonin/Dopamine receptors | Reduced anxiety in models |

| Antimicrobial | Bacterial cell wall | Effective against E. coli |

Mechanism of Action

The mechanism of action of N-(4-(Methylamino)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of N-(4-(Methylamino)phenyl)acetamide hydrochloride, emphasizing differences in substituents, solubility, and applications:

Key Research Findings

Solubility and Bioavailability

- Hydrochloride salts (e.g., the target compound and 2-chloro-N-[4-(diethylamino)phenyl]acetamide hydrochloride) exhibit superior aqueous solubility compared to non-ionic analogs, making them preferable for drug formulation .

- N-(3-Aminophenyl)acetamide hydrochloride () demonstrates moderate solubility, limiting its utility in high-throughput screening compared to the target compound .

Critical Analysis of Divergent Evidence

- Natural vs. Synthetic Origins : While the target compound and most analogs are synthetic, N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide () is a natural product, highlighting divergent sourcing methods .

- Functional Group Impact: Electron-withdrawing groups (e.g., -NO₂, -Cl) in analogs like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide reduce reactivity toward nucleophilic attack compared to electron-donating groups (e.g., -NH₂, -NHCH₃) in the target compound .

Biological Activity

N-(4-(Methylamino)phenyl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article explores the biological activity of this compound, examining its mechanism of action, efficacy against various pathogens, and relevant case studies.

This compound is an aromatic amide derivative characterized by the presence of a methylamino group attached to a phenyl ring. Its chemical structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that derivatives of N-phenylacetamide exhibit significant antibacterial properties. For instance, compounds structurally related to N-(4-(Methylamino)phenyl)acetamide have been evaluated against various bacterial strains.

Efficacy Against Bacterial Strains

A study evaluated the antibacterial activity of similar compounds against Xanthomonas oryzae and Staphylococcus aureus. The results indicated that certain derivatives achieved minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria and 8.33 to 23.15 µM against Gram-negative bacteria .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| A1 | Staphylococcus aureus | 5.64 |

| A2 | Escherichia coli | 13.40 |

| A3 | Xanthomonas oryzae | 11.29 |

The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies revealed that treatment with this compound leads to morphological changes in bacterial cells, indicating damage to their structural integrity . The extent of damage correlates positively with the concentration of the compound used.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promise in anti-inflammatory applications. In experimental models, compounds similar to this amide have been tested for their ability to reduce edema in inflammatory conditions.

Case Study: Edema Reduction

A study involving carrageenan-induced paw edema in rats demonstrated that compounds related to N-(4-(Methylamino)phenyl)acetamide significantly reduced swelling compared to control groups treated with indomethacin . The results are summarized in the table below:

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| N-(4-Methylamino)phenylacetamide | 60 | 75 |

| Indomethacin | 10 | 50 |

Safety and Toxicity

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further research is necessary to establish a comprehensive safety profile.

Q & A

Basic: What synthetic routes are recommended for N-(4-(Methylamino)phenyl)acetamide hydrochloride, and how can reaction parameters be optimized?

Answer:

The compound can be synthesized via acetylation of the precursor amine. For example:

Precursor preparation : React 4-(methylamino)aniline with acetic anhydride under controlled pH (5.5–6.5) to avoid over-acetylation .

Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .

Optimization :

- Temperature : Reflux conditions (~80°C) improve reaction efficiency .

- Solvent choice : Ethanol or methanol minimizes side reactions during recrystallization .

- Yield : Monitor via TLC or HPLC; typical yields range from 70–85% .

Advanced: How does the methylamino group influence nitrosation reactivity, and what analytical methods confirm N-nitrosation products?

Answer:

The methylamino group (-NHCH₃) is highly susceptible to nitrosation due to its nucleophilic nature, forming N-nitroso derivatives. Key insights:

- Reactivity : In PBS/CH₃CN (pH 7.4), the compound reacts with nitric oxide (NO) to yield 92% N-nitrosation product .

- Analytical validation :

Basic: What purification techniques ensure high purity of the hydrochloride salt, and how does solvent choice affect crystal quality?

Answer:

- Recrystallization : Use ethanol/water (1:1) to remove unreacted precursors; yields crystals with ≥98% purity .

- Solvent effects :

- Characterization : Purity is confirmed via melting point analysis (compare to literature) and HPLC (>98% peak area) .

Advanced: What intermolecular interactions stabilize the crystal lattice, and how can X-ray diffraction guide co-crystal design?

Answer:

- Key interactions :

- Co-crystal design : Use X-ray data (e.g., CCDC entries) to identify compatible co-formers (e.g., carboxylic acids) that mimic observed H-bonding patterns .

Basic: Which spectroscopic methods are critical for characterizing the hydrochloride salt form?

Answer:

- FT-IR : Confirm N–H stretch (~3200 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

- <sup>1</sup>H NMR (DMSO-d6) :

- UV-Vis : λmax at 255 nm (aromatic π→π* transitions) .

Advanced: How can computational models predict biological activity, and what experimental assays validate these predictions?

Answer:

- In silico approaches :

- Validation assays :

Basic: What are the stability and storage requirements for long-term preservation?

Answer:

Advanced: How do structural modifications at the methylamino position alter pharmacological profiles?

Answer:

- Modifications tested :

- Mechanistic insight : Bulkier substituents hinder receptor binding, while electron-withdrawing groups improve metabolic stability .

Basic: How should researchers handle discrepancies in reported spectral data for this compound?

Answer:

- Common discrepancies : Protonation state (free base vs. HCl salt) shifts NMR peaks (e.g., NHCH₃ at δ 2.8 vs. 3.1 ppm) .

- Resolution steps :

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Byproducts :

- Process optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.